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molecular formula C10H8N2O2 B8742851 2-(Quinoxalin-5-yl)acetic acid

2-(Quinoxalin-5-yl)acetic acid

Cat. No. B8742851
M. Wt: 188.18 g/mol
InChI Key: IHTIOJRVFPATPR-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a stirring mixture of tert-butyl 2-(quinoxalin-5-yl)acetate (200 mg) in HOAc (5 mL) was added 6N HCl (5 mL). The reaction mixture was warmed to 80° C. for 2 h. The crude product mixture was concentrated under reduced pressure to give 2-(quinoxalin-5-yl)acetic acid, which was used in the next reaction without further purification. Method[1], MS(ESI) 189.0 [M+H], Retention time=0.722 min.
Name
tert-butyl 2-(quinoxalin-5-yl)acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[C:6]([CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.Cl>CC(O)=O>[N:1]1[C:10]2[C:5](=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
tert-butyl 2-(quinoxalin-5-yl)acetate
Quantity
200 mg
Type
reactant
Smiles
N1=CC=NC2=C(C=CC=C12)CC(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude product mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=C(C=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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